2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide
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Overview
Description
2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide is a synthetic organic compound characterized by its intricate molecular structure. It belongs to a class of compounds that include a benzamide core with various substituents which impart unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes: The synthesis of 2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide involves multiple steps:
Azetidine Formation: The precursor azetidine is synthesized by reacting appropriate azetidine derivatives with sulfonyl chlorides under mild basic conditions.
Pyridine Coupling: The pyridine derivative is then coupled with the azetidine through nucleophilic substitution, typically using a base like potassium carbonate in an appropriate solvent such as dimethylformamide (DMF).
Benzamide Assembly: The benzamide core is introduced by reacting 2-methoxy-5-sulfonyl chloride with the previously synthesized intermediate.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimization of reaction conditions to maximize yield and purity. This typically involves using large-scale reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring and the pyridine moiety. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nitro groups if present or alter the oxidation state of sulfur-containing moieties. Agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions are central in modifying the pyridine or azetidine parts. Reagents like halides, alkoxides, and amines are frequently used under basic or acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic media or hydrogen peroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed: The major products vary based on the reaction but include substituted azetidines, oxidized pyridines, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is utilized in various organic synthesis pathways due to its diverse functional groups.
Biology: In biological research, it is employed to study enzyme inhibition, particularly those enzymes that interact with the azetidine or pyridine moieties.
Industry: Used in the development of advanced materials, including specialty polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action involves interacting with specific molecular targets within biological systems:
Molecular Targets: It may target enzymes involved in metabolic pathways or receptors on the cellular membrane.
Pathways Involved: Pathways related to signal transduction, enzyme inhibition, and cellular metabolism are commonly affected.
Comparison with Similar Compounds
2-methoxy-5-(pyridin-3-yl)benzamide: Similar core structure but without the azetidine moiety.
2-methoxy-5-sulfonyl benzamide: Lacks the pyridine and azetidine groups, resulting in different reactivity.
The uniqueness of 2-methoxy-5-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)benzamide lies in its multi-functional groups which offer a broad spectrum of reactivity and applications across different scientific fields.
Properties
IUPAC Name |
2-methoxy-5-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-11-7-12(5-6-19-11)25-13-9-20(10-13)26(22,23)14-3-4-16(24-2)15(8-14)17(18)21/h3-8,13H,9-10H2,1-2H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFWNGASWUBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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